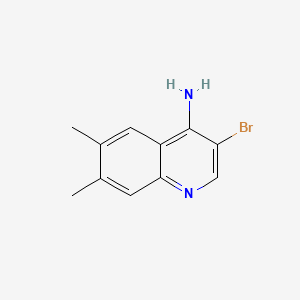

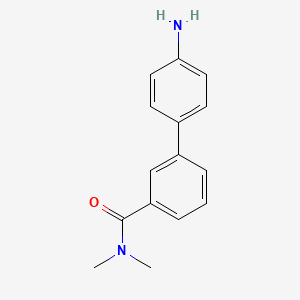

3-(4-Aminophenyl)-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and dyes . The compound you mentioned, “3-(4-Aminophenyl)-N,N-dimethylbenzamide”, is a benzamide derivative, which means it contains a carboxamide group (-CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of aminophenyl compounds typically involves the reduction of nitro compounds. For example, 4-aminobiphenyl can be synthesized by reducing 4-nitrobiphenyl . The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of aminophenyl and benzamide compounds can be analyzed using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions due to the presence of the amino group, which is a nucleophile. They can react with acids to form amides, with carbonyl compounds to form imines, and with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenyl and benzamide compounds depend on their specific structure. They are typically solid at room temperature and have a high melting point .Scientific Research Applications

Molecular Structure Analysis

- Density Functional Theory (DFT) : The molecular structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide has been studied using DFT. Calculated wavenumbers align well with experimental vibrational modes, allowing for a comprehensive understanding of its structural properties. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule, and the molecular electrostatic potential (MEP) map highlights active charge regions. Dielectric quantities, such as dielectric constant and relaxation time, have also been determined .

Photophysical Properties of Europium Complexes

- Polyfluorinated β-Diketonates : Researchers have synthesized europium complexes based on aminophenyl-based polyfluorinated β-diketonates. These complexes, including 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one, exhibit interesting photophysical properties. Investigations into their luminescence behavior and energy transfer mechanisms contribute to the field of luminescent materials .

Mechanism of Action

The mechanism of action of aminophenyl and benzamide compounds depends on their specific structure and the biological target. For example, dapsone, a sulfone drug that contains an aminophenyl group, is used to treat various diseases and its mechanism of action involves the inhibition of folic acid synthesis in susceptible organisms .

Safety and Hazards

Future Directions

The future research directions in the field of aminophenyl and benzamide compounds could involve the development of new synthetic methods, the design of compounds with improved biological activity, and the exploration of new applications. For example, a recent study reported the use of a covalent organic framework for the solid phase microextraction of polycyclic aromatic hydrocarbons .

properties

IUPAC Name |

3-(4-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDYNEJPKZVKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716529 |

Source

|

| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-N,N-dimethylbenzamide | |

CAS RN |

1335041-49-0 |

Source

|

| Record name | 4′-Amino-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335041-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.